molecular formula C18H20N2O3 B4873816 4-butoxy-N-(2-carbamoylphenyl)benzamide

4-butoxy-N-(2-carbamoylphenyl)benzamide

Cat. No.: B4873816
M. Wt: 312.4 g/mol
InChI Key: MRFOTUFYOPFQPP-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-carbamoylphenyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the para position of the benzene ring and a 2-carbamoylphenyl group attached to the amide nitrogen. The butoxy group enhances lipophilicity, which may improve blood-brain barrier permeability, while the 2-carbamoylphenyl moiety provides hydrogen-bonding capabilities critical for target binding .

Properties

IUPAC Name

2-[(4-butoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-3-12-23-14-10-8-13(9-11-14)18(22)20-16-7-5-4-6-15(16)17(19)21/h4-11H,2-3,12H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFOTUFYOPFQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-carbamoylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxybenzoic acid with 2-aminobenzamide under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-carbamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-butoxy-N-(2-carbamoylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-carbamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The ortho-fluorine in 4-butoxy-N-(2-fluorophenyl)benzamide enhances mGluR5 activation compared to carbamoyl derivatives, suggesting steric and electronic effects influence receptor binding .
  • Lipophilicity : Butoxy-substituted analogs consistently exhibit logP values ~4.0, indicating moderate lipophilicity suitable for CNS penetration .

Comparative Reaction Efficiency:

highlights the use of ultrasonic irradiation versus conventional refluxing for synthesizing benzamide derivatives. For example:

  • Ultrasonic Method : Reduced reaction time (30–60 minutes) and improved yields (85–92%) .
  • Conventional Refluxing : Longer reaction times (4–8 hours) with yields of 70–80% .

Multi-step syntheses, as seen in and , involve nucleophilic substitution and cyclization reactions, with yields ranging from 60% to 95% depending on substituents .

Physicochemical Properties

Property 4-Butoxy-N-(2-carbamoylphenyl)benzamide 4-Butoxy-N-(2-fluorophenyl)benzamide 4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
Molecular Weight ~316.36* 301.34 303.42
logP (Predicted) ~3.8–4.2 4.01 4.01
Hydrogen Bond Donors 2 (amide + carbamoyl) 1 (amide) 1 (amide)
Polar Surface Area (Ų) ~60–70 32.9 32.9

*Estimated based on molecular formula C₁₈H₂₀N₂O₃.

Notes:

  • mGluR5-active analogs prioritize moderate logP values (4.0–4.5) for CNS bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Butoxy Chain : Critical for mGluR5 PAM activity; shortening to propoxy reduces potency .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., fluorine) enhance receptor binding, while bulky groups (e.g., benzothiazole) may shift activity to antitumor targets .
  • Amide Modifications : Thiourea derivatives () show antioxidant activity, but carbamoylphenyl-benzamides may require additional functional groups for similar effects .

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